molecular formula C8H8BrNO3 B022200 1-(2-Bromoethoxy)-4-nitrobenzene CAS No. 13288-06-7

1-(2-Bromoethoxy)-4-nitrobenzene

Cat. No. B022200
CAS RN: 13288-06-7
M. Wt: 246.06 g/mol
InChI Key: YQWCBDNNEZHPMA-UHFFFAOYSA-N
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Description

SB939, also known as pracinostat, is a novel, potent, and orally active histone deacetylase inhibitor. It is based on hydroxamic acid and has shown significant anti-tumor activity in various preclinical models. Histone deacetylase inhibitors are a class of compounds that interfere with the function of histone deacetylases, enzymes involved in the removal of acetyl groups from histone proteins, leading to changes in gene expression .

Scientific Research Applications

SB939 has a wide range of scientific research applications, including:

Mechanism of Action

SB939 exerts its effects by inhibiting the activity of histone deacetylases. This inhibition leads to the accumulation of acetyl groups on histone proteins, resulting in an open chromatin structure and increased transcriptional activation. The compound induces cell cycle arrest and apoptosis in cancer cells by modulating the expression of genes involved in these processes. SB939 selectively inhibits class I, II, and IV histone deacetylases without affecting other zinc-binding enzymes .

Future Directions

The potential uses of “1-(2-Bromoethoxy)-4-nitrobenzene” would depend on its specific properties. Compounds with similar structures are used in the synthesis of dyes, pharmaceuticals, and other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

SB939 is synthesized through a multi-step process involving the formation of a benzimidazole core, followed by the introduction of a hydroxamic acid moiety. The key steps include:

Industrial Production Methods

The industrial production of SB939 involves scaling up the synthetic route described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The final product is purified using techniques such as recrystallization and chromatography to ensure it meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

SB939 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives and hydroxamic acid analogs. These products retain the core structure of SB939 but with modifications that can alter their biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SB939

SB939 is unique due to its improved pharmacokinetic properties, including higher bioavailability and longer half-life compared to other histone deacetylase inhibitors. It accumulates in tumor tissues, leading to sustained inhibition of histone deacetylation and enhanced anti-tumor efficacy. These properties make SB939 a promising candidate for further clinical development .

properties

IUPAC Name

1-(2-bromoethoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWCBDNNEZHPMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90927853
Record name 1-(2-Bromoethoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13288-06-7
Record name 13288-06-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37983
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Bromoethoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name beta-Bromo-4-nitrophenetole
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Synthesis routes and methods I

Procedure details

A mixture of p-nitro-phenol (6.0 g, 43.1 mmol), potassium carbonate (14.9 g, 108 mmol) and 1,2-dibromoethane (24.3 g, 129 mmol) in butanone (80 mL) was heated at reflux for 18 h. The mixture was cooled, the inorganic salts filtered and the filtrate concentrated under vacuum to give a brown viscous liquid, which was partitioned between dichloromethane and water. The organic phase was separated and concentrated in vacuo to obtain a residue which was purified by column chromatography using 4% ethyl acetate in petroleum ether as eluent to afford 1-(2-bromo-ethoxy)-4-nitro-benzene (7.5 g, 70%) as a light yellow solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1,2-Dibromoethane (24.4 g, 0.13 mol) and 4-nitrophenol (6 g, 0.044 mol) were dissolved in ethyl alcohol (60 ml) and sodium hydroxide (2 g) was added to the solution. The reaction mixture was refluxed for 24 h and thereafter concentrated under vacuum, followed by column chromatography using a 3:1 solvent system of n-hexane and ethyl acetate as an eluent to yield the end compound 1-(4-nitrophenoxy) -2-bromoethane (5.5 g).
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

1.97 g of the sodium salt of p-nitrophenol(0.01 mol), 2.16 ml of dibromoethane (0.025 mol) and 0.5g of potassium carbonate were taken in 50 ml of dry acetone (4A activated molecular sieves) and refluxed overnight. Potassium carbonate was filtered and the solvent was removed by rotary evaporation to yield 4-(2-bromoethoxy)nitrobenzene (L) in almost quantitative yield. 1H-NMR: CDCl w: 365 (t,2H), 44 (t,2H), 70-83 (ABq,4H)/
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step Two
Quantity
2.16 mL
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A mixture of 4-nitrophenol (1.0 g, 1.0 eq., 7.19 mmol), 1,2-dibromoethane (3.85 mL, 6.0 eq, 43.1 mmol), and anhydrous K2CO3 (3.0 g, 3 eq, 21.5 mmol) in dry acetone (36 mL) was stirred at RT for 16 h. The reaction mixture was filtered, and the filtrate was condensed. Condensed mass was again dissolved in ethyl acetate and washed with aq. sodium bicarbonate solution. Organic layer was dried (Na2SO4), condensed, and the residue was chromatographed using ethyl acetate and hexanes to obtain the title compound as solid (540 mg, 32%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.85 mL
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
32%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1-(2-Bromoethoxy)-4-nitrobenzene in pharmaceutical chemistry?

A1: this compound serves as a crucial intermediate in synthesizing dofetilide []. Dofetilide is a medication used to treat arrhythmia, a condition affecting the heart's rhythm.

Q2: How is this compound synthesized?

A2: The synthesis of this compound is achieved through the Williamson Reaction []. This reaction involves 4-nitrophenol and 1,2-dibromoethane as the starting materials. The abstract highlights the investigation into optimizing reaction conditions such as temperature, solvent, reaction time, and reactant ratios to enhance the synthesis process.

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